N-tert-butyl-4-fluorobenzenecarboximidamide
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Overview
Description
N-tert-butyl-4-fluorobenzenecarboximidamide is an organic compound characterized by the presence of a tert-butyl group, a fluorine atom, and a carboximidamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-fluorobenzenecarboximidamide can be achieved through several methods. One common approach involves the reaction of tert-butyl amines with benzoic acid derivatives. This reaction typically employs condensing agents such as 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) to facilitate the formation of the desired amide . Another method involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by copper(II) triflate (Cu(OTf)2), under solvent-free conditions at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-fluorobenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into corresponding amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
N-tert-butyl-4-fluorobenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-fluorobenzenecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-4-fluorobenzenesulfonamide: Similar structure but contains a sulfonamide group instead of a carboximidamide group.
N-tert-butyl-4-chlorobenzenecarboximidamide: Similar structure but contains a chlorine atom instead of a fluorine atom.
N-tert-butyl-4-methylbenzenecarboximidamide: Similar structure but contains a methyl group instead of a fluorine atom.
Uniqueness
N-tert-butyl-4-fluorobenzenecarboximidamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H15FN2 |
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Molecular Weight |
194.25 g/mol |
IUPAC Name |
N'-tert-butyl-4-fluorobenzenecarboximidamide |
InChI |
InChI=1S/C11H15FN2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3,(H2,13,14) |
InChI Key |
ZLXBLNCZLLSELU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C(C1=CC=C(C=C1)F)N |
Origin of Product |
United States |
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